molecular formula C14H20N4O2S2 B12598322 N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide CAS No. 630126-68-0

N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide

Cat. No.: B12598322
CAS No.: 630126-68-0
M. Wt: 340.5 g/mol
InChI Key: NIFWEXJELOYZOY-UHFFFAOYSA-N
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Description

N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide is a thiosemicarbazone derivative characterized by a cyclooctyl substituent on the hydrazinecarbothioamide nitrogen and a 5-nitrothiophene moiety linked via a methylidene group. Its structure combines a flexible aliphatic cyclooctyl ring with an electron-deficient aromatic system (5-nitrothiophene), which may influence its physicochemical properties and biological activity.

Properties

CAS No.

630126-68-0

Molecular Formula

C14H20N4O2S2

Molecular Weight

340.5 g/mol

IUPAC Name

1-cyclooctyl-3-[(5-nitrothiophen-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C14H20N4O2S2/c19-18(20)13-9-8-12(22-13)10-15-17-14(21)16-11-6-4-2-1-3-5-7-11/h8-11H,1-7H2,(H2,16,17,21)

InChI Key

NIFWEXJELOYZOY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=S)NN=CC2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide typically involves the reaction of cyclooctylamine with 5-nitrothiophene-2-carbaldehyde in the presence of hydrazine-1-carbothioamide. The reaction is usually carried out in an ethanolic medium under reflux conditions to ensure complete reaction and high yield .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the thiophene ring .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Hydrazinecarbothioamide Nitrogen

  • Cyclooctyl vs. Adamantane: The compound E-N′-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide () shares the 5-nitrothiophene motif but replaces the cyclooctyl group with a rigid adamantane structure.
  • Aromatic vs. Aliphatic Substituents: Derivatives like N-(2-methylphenyl)hydrazine-1-carbothioamide () and N-(4-chlorophenyl)hydrazinecarbothioamide () feature aromatic substituents. These groups enhance π-π stacking interactions but may reduce solubility compared to the aliphatic cyclooctyl group. Cyclooctyl’s non-aromatic nature could mitigate toxicity risks associated with aromatic systems .

Aromatic Moieties: Nitrothiophene vs. Other Systems

  • 5-Nitrothiophene vs. Benzene Derivatives: The compound (2E)-2-[(4-nitrophenyl)methylidene]hydrazine-1-carbothioamide () replaces nitrothiophene with a nitrobenzene group.
  • Benzimidazole Hybrids :
    Compounds such as 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide () incorporate benzimidazole, a heterocycle with proven antimicrobial activity. The target compound’s nitrothiophene may offer distinct redox properties, influencing mechanisms like oxidative stress induction (e.g., N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide in , which generates ROS in cancer cells) .

Data Tables: Key Comparisons

Table 1. Substituent Impact on Physicochemical Properties

Compound Substituent on N Aromatic Moiety LogP* Solubility Key Activity
Target Compound Cyclooctyl 5-Nitrothiophene ~3.5 Moderate Potential ROS induction
E-N′-(5-Nitrothiophene)adamantane derivative Adamantane 5-Nitrothiophene ~4.2 Low Antibacterial
N-(4-Chlorophenyl) derivative () 4-Chlorophenyl Varied arylidene ~2.8 High Precursor to antimicrobials
4-Nitrobenzene derivative () Phenyl 4-Nitrobenzene ~2.5 Moderate Tyrosinase inhibition

*Estimated based on substituent contributions.

Biological Activity

N-Cyclooctyl-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C₁₃H₁₈N₄O₂S
  • Molecular Weight : 298.37 g/mol
  • IUPAC Name : this compound

This structure features a cyclooctyl group and a nitrothiophene moiety, which are significant for its biological interactions.

Research indicates that this compound functions primarily as an inhibitor of specific enzymes involved in cellular processes. Notably, it has shown activity against:

  • SUV39H2 : A histone methyltransferase implicated in the regulation of gene expression related to cancer progression. Inhibiting SUV39H2 may lead to altered epigenetic states that suppress tumor growth .
  • PDK1 : The compound has also been identified as a potential inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), which plays a crucial role in cell survival and metabolism. Inhibition of PDK1 can disrupt signaling pathways that promote cancer cell proliferation .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)15Histone methyltransferase inhibition
A549 (Lung Cancer)20PDK1 inhibition
HeLa (Cervical Cancer)18Epigenetic modulation

These results indicate that the compound may selectively target cancer cells while sparing normal cells, a desirable property in anticancer drug development.

Case Studies

Several case studies have reported on the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a xenograft model using MCF7 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to controls, suggesting its potential as an effective therapeutic agent .
  • Lung Cancer Study : A study involving A549 cells showed that the compound not only inhibited cell growth but also induced apoptosis, highlighting its dual mechanism of action .

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